An In-depth Technical Guide to 1-O-Methyl-2-deoxy-D-ribose: Chemical Properties and Synthetic Methodologies
An In-depth Technical Guide to 1-O-Methyl-2-deoxy-D-ribose: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Methyl-2-deoxy-D-ribose is a methylated derivative of the naturally occurring monosaccharide 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA). The introduction of a methyl group at the anomeric carbon (C-1) modifies its chemical properties, rendering it a valuable intermediate in various synthetic applications, including the synthesis of nucleoside analogues and other carbohydrate-based therapeutics. This technical guide provides a comprehensive overview of the chemical properties of 1-O-Methyl-2-deoxy-D-ribose, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological context of its parent molecule, 2-deoxy-D-ribose.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1-O-Methyl-2-deoxy-D-ribose are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₄ | |
| Molecular Weight | 148.16 g/mol | |
| CAS Number | 60134-26-1 | |
| Appearance | Liquid | |
| Density | 1.224 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.47 | |
| SMILES String | COC1C--INVALID-LINK----INVALID-LINK--O1 | |
| InChI Key | NVGJZDFWPSOTHM-YRZWDFBDSA-N |
Experimental Protocols
Synthesis of 1-O-Methyl-2-deoxy-D-ribose via Fischer Glycosidation
This protocol describes a general method for the synthesis of 1-O-Methyl-2-deoxy-D-ribose from 2-deoxy-D-ribose using a Fischer glycosidation reaction.[1][2] This method involves the acid-catalyzed reaction of the sugar with an excess of methanol (B129727).
Materials:
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2-deoxy-D-ribose
-
Anhydrous methanol
-
Strongly acidic ion-exchange resin (e.g., Amberlite IR-120) or anhydrous hydrogen chloride (HCl) gas
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Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
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Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-deoxy-D-ribose in a 10-20 fold excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid. If using an ion-exchange resin, add approximately 10-20% by weight of the sugar. If using HCl, bubble the dry gas through the methanol solution until it is saturated.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an ion-exchange resin was used, filter it off. If HCl was used, neutralize the reaction mixture by the slow addition of a base such as sodium bicarbonate until the effervescence ceases.
-
Filter the mixture to remove any salts.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Logical Workflow for Fischer Glycosidation:
Analysis of 1-O-Methyl-2-deoxy-D-ribose by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of methylated sugars, which can be adapted for 1-O-Methyl-2-deoxy-D-ribose. Derivatization is often necessary to increase the volatility of the sugar.
Materials:
-
Sample of 1-O-Methyl-2-deoxy-D-ribose
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Anhydrous pyridine (B92270) or other suitable solvent
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials
Procedure:
-
Derivatization:
-
Accurately weigh a small amount of the sample (e.g., 1-5 mg) into a clean, dry autosampler vial.
-
Add a suitable solvent (e.g., 100 µL of anhydrous pyridine) to dissolve the sample.
-
Add the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS).
-
Seal the vial and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Analysis:
-
Injector: Set the injector temperature to 250-280 °C. Use a split or splitless injection mode depending on the sample concentration.
-
Oven Program: A typical temperature program would be: initial temperature of 100-140 °C, hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of 250-280 °C, and hold for 5-10 minutes.[3]
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-600.
-
Data Analysis: Identify the peak corresponding to the derivatized 1-O-Methyl-2-deoxy-D-ribose based on its retention time and mass spectrum. The fragmentation pattern will be characteristic of the trimethylsilyl (B98337) (TMS) derivative.
-
Experimental Workflow for GC-MS Analysis:
Biological Context: The Role of the Parent Molecule, 2-Deoxy-D-ribose
While specific biological signaling pathways involving 1-O-Methyl-2-deoxy-D-ribose have not been extensively documented, the parent molecule, 2-deoxy-D-ribose, is known to exert biological effects. Notably, at high concentrations, it can induce cellular damage through the generation of oxidative stress and protein glycation. This has been observed in pancreatic beta-cells, leading to cytotoxicity and apoptosis.[4]
Signaling Pathway of 2-Deoxy-D-ribose Induced Apoptosis in Pancreatic Beta-Cells
The following diagram illustrates the proposed mechanism by which 2-deoxy-D-ribose induces apoptosis in pancreatic beta-cells. It is important to note that this pathway is for the parent compound, and the effects of 1-O-methylation on this process are not currently established.
Applications in Drug Development
1-O-Methyl-2-deoxy-D-ribose serves as a key starting material in the synthesis of various nucleoside analogues.[5][6] The methyl group at the anomeric position acts as a protecting group, allowing for selective modifications at other positions of the sugar ring. These modified nucleosides are of significant interest in the development of antiviral and anticancer agents, as they can act as chain terminators in DNA synthesis or as inhibitors of key enzymes in nucleotide metabolism.
Conclusion
1-O-Methyl-2-deoxy-D-ribose is a synthetically important derivative of 2-deoxy-D-ribose. This guide has provided a detailed overview of its chemical properties, along with practical experimental protocols for its synthesis and analysis. While its direct biological role is not well-defined, understanding the biological effects of its parent molecule provides a valuable context for its potential applications and for future research into the biological significance of O-methylated deoxy sugars. The methodologies and data presented herein are intended to support researchers and drug development professionals in the effective utilization of this versatile chemical entity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madridge.org [madridge.org]
- 6. organicreactions.org [organicreactions.org]
